N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a benzothiazole-derived compound featuring dual benzothiazole moieties, an ethoxy substituent at the 6-position of one benzothiazole ring, and a pyridin-2-ylmethyl group. The ethoxy group may enhance lipophilicity and membrane permeability, while the pyridinylmethyl moiety could improve solubility and enable hydrogen bonding with biological targets.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-2-29-16-10-11-18-20(13-16)31-23(26-18)27(14-15-7-5-6-12-24-15)22(28)21-25-17-8-3-4-9-19(17)30-21/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODUGIDRBBRHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C23H18N4O2S2
- Molecular Weight : 446.5 g/mol
- CAS Number : 922672-21-7
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
- Disruption of Cellular Pathways : The compound may interfere with key signaling pathways involved in cell growth and apoptosis.
Anticancer Properties
Research has demonstrated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate potent activity against A549 (lung), MCF7-MDR (breast), and HT1080 (fibrosarcoma) cell lines. Specifically, this compound has been evaluated for its potential anticancer properties through in vitro assays.
Antimicrobial Activity
Benzothiazole derivatives are also recognized for their antimicrobial properties. Comparative studies indicate that compounds similar to this compound exhibit notable activity against a range of bacterial strains, including Staphylococcus aureus and various fungi.
Case Study 1: Cytotoxicity Assessment
A study conducted on a series of benzothiazole derivatives, including this compound, revealed significant cytotoxicity against multiple cancer cell lines. The results indicated an IC50 value below 30 µM for several derivatives.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-methyl) | A549 | 25 |
| N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-methyl) | MCF7-MDR | 28 |
| N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-methyl) | HT1080 | 22 |
Case Study 2: Antimicrobial Evaluation
In another study assessing the antimicrobial efficacy of benzothiazole derivatives, N-(6-Ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-methyl) was found to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL.
Comparison with Similar Compounds
Key Findings :
- 2c and 3c demonstrate that ethoxybenzothiazole derivatives exhibit sub-10 µM cytotoxicity, a benchmark the target compound may achieve due to structural similarity .
- The pyridinylmethyl group in the target compound could mimic the 4-methoxyphenyl group in 11 , enhancing binding to aromatic-rich kinase pockets .
- Unlike N-(6-aminobenzo[d]thiazol-2-yl)benzamide, the target compound’s lack of a free amino group likely redirects its activity from corrosion inhibition to oncology .
Pharmacokinetic and Physicochemical Properties
- Solubility : The pyridinylmethyl group introduces polar π-electron density, countering the hydrophobicity of dual benzothiazoles. This contrasts with 3e ’s cycloheptyl group, which may reduce aqueous solubility .
- Metabolic Stability : The carboxamide linkage (vs. thioamide in 3c ) may reduce susceptibility to enzymatic degradation, as seen in ’s stable acrylamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
